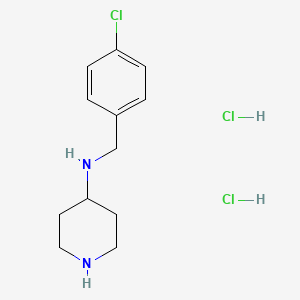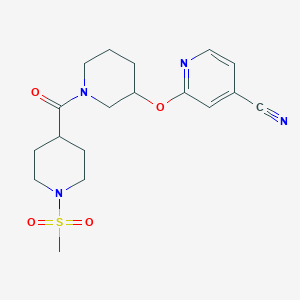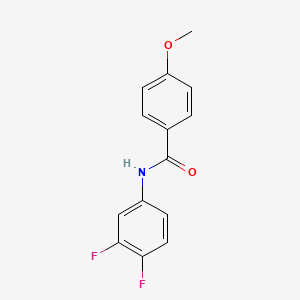
(1-(6-Metilpiridazin-3-il)piperidin-3-il)(morfolino)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone is a complex organic compound that features a unique combination of a pyridazine ring, a piperidine ring, and a morpholine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
As with the targets, the specific interactions this compound has with its targets and the resulting changes that occur are still under investigation .
Result of Action
As this compound is still under investigation, the specific effects it has at the molecular and cellular level are still being determined .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can all potentially influence the action of a compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-(6-methylpyridazin-3-yl)piperidin-3-amine, which is then reacted with morpholine and a suitable carbonyl source to form the final compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Methylpyridazin-3-yl)piperidin-3-amine: A precursor in the synthesis of the target compound.
(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methylamine: Another related compound with similar structural features.
Uniqueness
What sets (1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(morpholino)methanone apart is its unique combination of the pyridazine, piperidine, and morpholine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-12-4-5-14(17-16-12)19-6-2-3-13(11-19)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDXSLGCTDGXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2408106.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)

![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)
![N-[(4-methoxyphenyl)methyl]-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)

![methyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide](/img/structure/B2408119.png)


